![molecular formula C15H24N4O3 B5514187 4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5514187.png)
4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide, often involves multi-step chemical reactions that may include cyclocondensation, amidation, and the use of specific catalysts to achieve the desired chemical structures. For instance, a related synthesis involves the cyclo condensation of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate using SO4²⁻/Y2O3 as a catalyst in ethanol, which highlights the complexity and the specific conditions required for such syntheses (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including our compound of interest, is characterized by spectroscopic methods such as LCMS, NMR (both 1H and 13C), and IR spectroscopy. These techniques provide detailed information on the molecular geometry, functional groups, and chemical environment within the compound. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a structurally related compound, was characterized by these spectroscopic methods, confirming its structure through single crystal XRD data (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Scientific Research Applications
Antimicrobial and Antiviral Activities
Compounds related to "4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide" have been synthesized and evaluated for their antimicrobial and antiviral activities. For example, urea and thiourea derivatives of piperazine doped with febuxostat showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity against various microorganisms (Reddy et al., 2013). Similarly, bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, demonstrating significant antibacterial efficacies and biofilm inhibition activities, potentially offering new avenues for treating resistant bacterial infections (Mekky & Sanad, 2020).
Anti-Inflammatory and Analgesic Agents
Derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have been explored for their anti-inflammatory and analgesic properties. These novel compounds have demonstrated significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects in preclinical models, suggesting potential therapeutic applications for conditions involving inflammation and pain (Abu‐Hashem et al., 2020).
Antidiabetic Activity
Piperazine derivatives have been identified as new antidiabetic compounds. Through structure-activity relationship studies, compounds such as 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines have shown to significantly improve glucose tolerance in a rat model of type II diabetes, indicating potential applications in diabetes management (Le Bihan et al., 1999).
Synthesis of Polyamides
The synthesis of polyamides containing theophylline and thymine showcases the utility of related compounds in materials science. These polyamides, synthesized from derivatives similar to "4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide," possess unique properties that could be exploited in the development of new materials with specific functionalities (Hattori & Kinoshita, 1979).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, structure, reactivity, and potential applications in medicinal chemistry. Additionally, more detailed studies on its physical and chemical properties, safety profile, and mechanism of action could provide valuable insights .
properties
IUPAC Name |
N,N-dimethyl-4-[3-(2-methylpropyl)-1,2-oxazole-5-carbonyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-11(2)9-12-10-13(22-16-12)14(20)18-5-7-19(8-6-18)15(21)17(3)4/h10-11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPKSWDEFYSBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide |
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